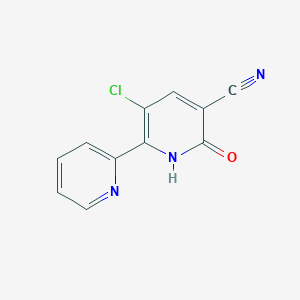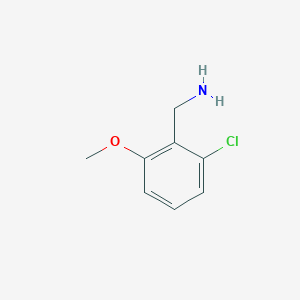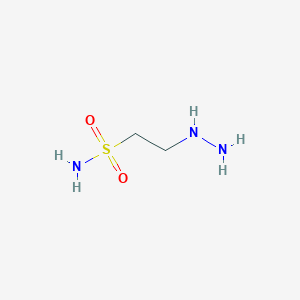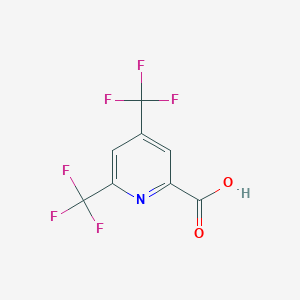
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid
Übersicht
Beschreibung
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of significant research. For instance, a two-step, one-pot synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been described .Molecular Structure Analysis
The molecular structure of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is characterized by the presence of two trifluoromethyl groups and a pyridine moiety .Chemical Reactions Analysis
Trifluoromethylpyridines, including 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been used as intermediates in the synthesis of several crop-protection products . They have also been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid are influenced by the presence of the trifluoromethyl groups and the pyridine moiety. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid has been explored in the field of catalysis. For instance, related compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have been found effective in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
In organic synthesis, this compound's derivatives have been used for selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process enables the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid have been synthesized for biological evaluations. For example, novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues were synthesized and evaluated for their antibacterial and antifungal activities (Jha & Ramarao, 2017).
Luminescence Studies
This compound has also found application in luminescence studies. Boratriazines, synthesized from related compounds, have shown promising results in inducing luminescence through boron incorporation, suggesting potential in optoelectronics (Yousaf et al., 2017).
Polymer Science
Furthermore, 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid derivatives have been utilized in polymer science. They have been involved in the synthesis of soluble and thermally stable polyimides, indicating their utility in advanced material science (Zhuo et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, pyridine-based ligands, including derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been synthesized for creating complex molecular structures. This is indicative of its potential in the design of advanced molecular assemblies (Schubert & Eschbaumer, 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(6(16)17)15-5(2-3)8(12,13)14/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWSFCHRAYUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



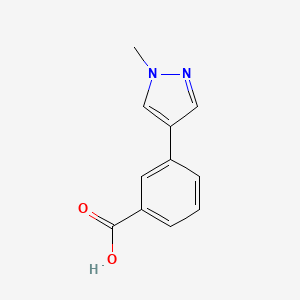
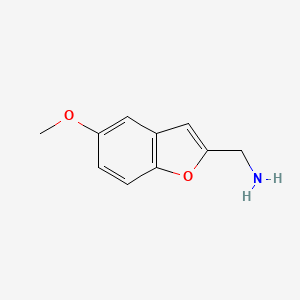
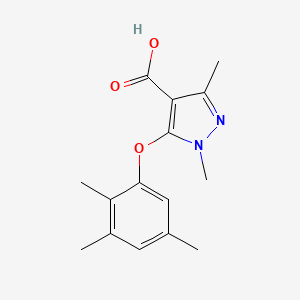
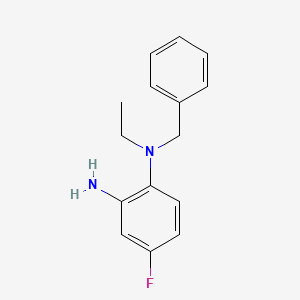
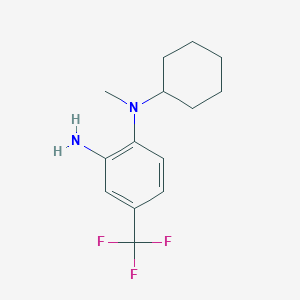
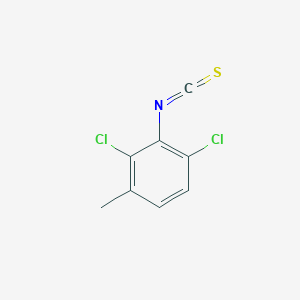
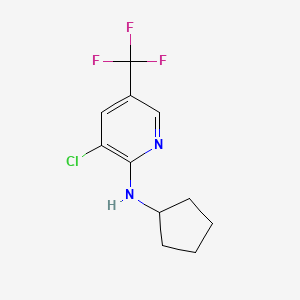
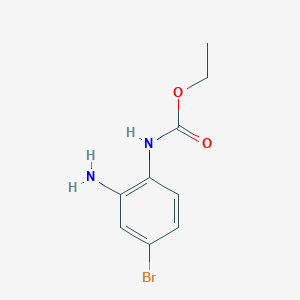

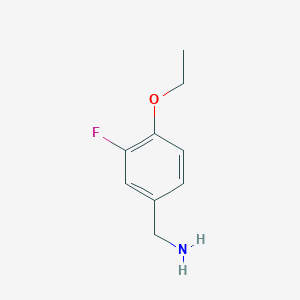
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
